![molecular formula C14H17FN4O4 B2803954 3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 2034528-55-5](/img/structure/B2803954.png)
3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a chemical compound that has been widely used in scientific research applications. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
Applications De Recherche Scientifique
Novel Oral Dihydropyrimidine Dehydrogenase Inhibitory Fluoropyrimidine
A significant body of research has focused on S-1, a novel oral dihydropyrimidine dehydrogenase (DPD) inhibitory fluoropyrimidine (DIF), which is based on a biochemical modulation of 5-fluorouracil (5-FU). S-1 contains tegafur (FT), alongside enzyme inhibitors, showing high 5-FU concentration in blood over extended periods. Clinical studies have demonstrated its efficacy in gastric cancer, with a promising survival benefit and tolerability profile, making it a candidate for the standard anticancer drug for gastric cancer (Maehara, 2003).
Pharmacogenetics and Metabolism
Research has delved into the pharmacogenetics of fluoropyrimidines, particularly the associations between treatment outcomes and germline polymorphisms in DPD, which breaks down 5-FU and its prodrugs. Identifying these genetic variations is crucial for personalizing treatment to prevent toxicities and enhance efficacy (Del Re et al., 2017).
Oxazolidinones as Antimicrobial Agents
The oxazolidinone class, including linezolid, showcases unique mechanisms for protein synthesis inhibition, displaying activity against resistant pathogens like methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Their development emphasizes the potential for novel spectra of activity through further modification of the oxazolidinone nucleus (Diekema & Jones, 2000).
Antimetabolite Incorporation into DNA
Antimetabolites, resembling natural biochemicals, interfere with essential biochemical processes, offering insight into the structural and thermodynamic basis for anticancer activity. Studies demonstrate that misincorporation of antipyrimidines like 5-FU into DNA disrupts its structure and stability, affecting DNA replication and repair processes (Gmeiner, 2002).
Undetected Toxicity Risk in Pharmacogenetic Testing
The variability in DPD gene (DPYD) polymorphisms among patients receiving fluoropyrimidines like 5-FU indicates a significant risk of severe toxicity. Research suggests preemptive testing for DPD deficiency to personalize dosage and reduce toxicity risk, highlighting the importance of pharmacogenetic testing in clinical practice (Falvella et al., 2015).
Propriétés
IUPAC Name |
3-[2-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O4/c15-10-6-16-13(17-7-10)23-11-2-1-3-18(8-11)12(20)9-19-4-5-22-14(19)21/h6-7,11H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGJVNZWDJUGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.